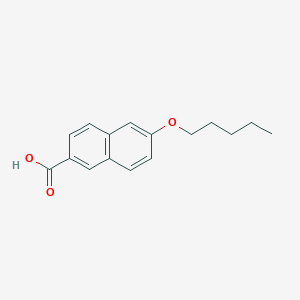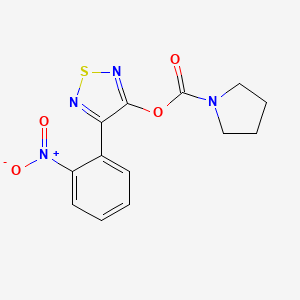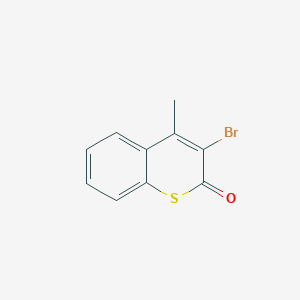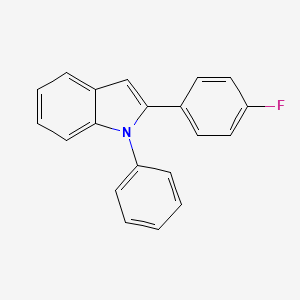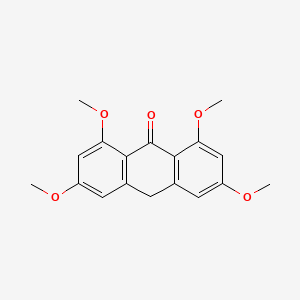
1,3,6,8-Tetramethoxyanthracen-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,8-Tetramethoxyanthracen-9(10H)-one is an organic compound belonging to the anthracene family It is characterized by the presence of four methoxy groups attached to an anthracene skeleton, which is a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetramethoxyanthracen-9(10H)-one can be synthesized through a series of reactions involving anthracene derivatives. One common method is the alkylation of 1,3,6,8-tetrahydroxyanthracene with methyl iodide in the presence of a base, such as potassium carbonate. The reaction typically takes place in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization and chromatography, are essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,6,8-Tetramethoxyanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: Oxidative processes can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reductive conditions may result in the removal of methoxy groups or the conversion of carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating agents, halogenating agents.
Major Products: The major products formed from these reactions include substituted anthracenes, reduced anthracenes, and various oxidized derivatives
Aplicaciones Científicas De Investigación
Chemistry: 1,3,6,8-Tetramethoxyanthracen-9(10H)-one serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Biology: In biological research, this compound is explored for its potential as a fluorescent probe. Its strong fluorescence properties make it useful for imaging and tracking biological molecules in cells and tissues.
Medicine: Preliminary studies suggest that this compound may have bioactive properties, including anticancer and antimicrobial activities. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its stable aromatic structure and electron-donating methoxy groups.
Mecanismo De Acción
Molecular Targets and Pathways: The bioactive effects of 1,3,6,8-tetramethoxyanthracen-9(10H)-one are believed to be mediated through interactions with cellular enzymes and receptors. Its ability to interfere with DNA replication and protein synthesis suggests potential pathways for its anticancer activity. Additionally, its antimicrobial effects may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to 1,3,6,8-tetramethoxyanthracen-9(10H)-one include other methoxy-substituted anthracenes and related polycyclic aromatic hydrocarbons. Examples include:
1,2,3,4-Tetramethoxyanthracene
1,4-Dimethoxyanthracene
9,10-Dimethoxyanthracene
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
172227-01-9 |
|---|---|
Fórmula molecular |
C18H18O5 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
1,3,6,8-tetramethoxy-10H-anthracen-9-one |
InChI |
InChI=1S/C18H18O5/c1-20-12-6-10-5-11-7-13(21-2)9-15(23-4)17(11)18(19)16(10)14(8-12)22-3/h6-9H,5H2,1-4H3 |
Clave InChI |
OADANGLIDTULTE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2)C=C(C=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
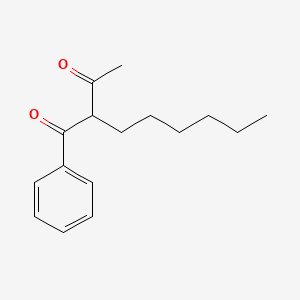
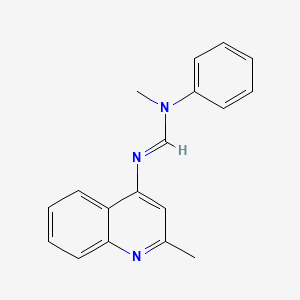
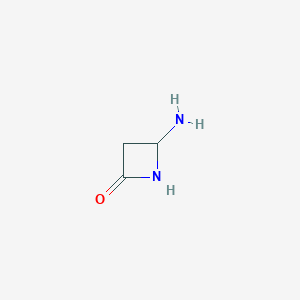
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
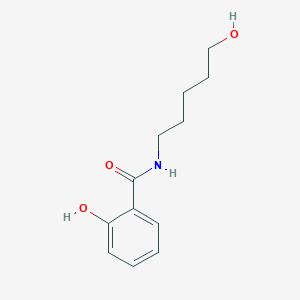
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
